

The Crystal Structure of 4,4'-Dimethylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dimethylbenzophenone**

Cat. No.: **B146755**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4,4'-Dimethylbenzophenone** ($C_{15}H_{14}O$), a derivative of benzophenone. This compound and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to their photochemical properties and utility as synthetic intermediates.^[1] A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is fundamental for structure-activity relationship studies and in the design of new materials.

Crystallographic Data Summary

The crystal structure of **4,4'-Dimethylbenzophenone** was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell.^[2] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details^[2]

Parameter	Value
Empirical Formula	C ₁₅ H ₁₄ O
Formula Weight	210.28
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.957 (1)
b (Å)	12.169 (2)
c (Å)	12.268 (2)
Volume (Å ³)	1187.89 (3)
Z	4
Density (calculated) (Mg m ⁻³)	1.176
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	293
F(000)	448
Final R index	0.049
Reflections collected	1184

Table 2: Selected Bond Lengths and Torsion Angles[2]

Bond/Torsion	Length (Å) / Angle (°)
C1-C7	1.503 (4)
C7-O7	1.221 (3)
C11-C7	1.501 (4)
C6-C1-C7-O7	22.6 (4)
C2-C1-C7-O7	-158.0 (3)
C61-C11-C7-O7	32.2 (4)
C21-C11-C7-O7	-147.1 (3)
C1-C7-C11-C61	31.9 (3)
O7-C7-C11-C21	33.6 (4)

Molecular and Crystal Structure

The molecule of **4,4'-Dimethylbenzophenone** is not planar. Steric hindrance between the ortho-hydrogen atoms on the two phenyl rings forces them to be twisted out of the plane of the central carbonyl group.^{[2][3]} The torsion angles about the bonds connecting the phenyl rings to the keto group are 22.6(4)° and 32.2(4)°.^{[2][3]} This non-planar conformation is a common feature in benzophenone derivatives.^[3] The molecular packing in the crystal is primarily governed by van der Waals interactions.^[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, crystal growth, and structure determination of **4,4'-Dimethylbenzophenone**.

Synthesis of 4,4'-Dimethylbenzophenone

A common method for the synthesis of **4,4'-Dimethylbenzophenone** is the Friedel-Crafts acylation of toluene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.^[1]

Materials:

- Toluene (containing 20% phosgene)
- Anhydrous aluminum chloride (AlCl_3), finely powdered
- Ice-water
- 1% Hydrochloric acid solution
- Dilute ethanol

Procedure:

- A solution of 100 g of toluene containing 20% phosgene is placed in a flask equipped with a reflux condenser and a wide-stemmed funnel. The flask is cooled in a freezing mixture.
- 50 g of finely powdered anhydrous aluminum chloride is gradually added through the funnel over a period of 4 hours.
- After the addition is complete, the reaction mixture is gently warmed for a short duration.
- The reaction mixture is then slowly poured into ice-water to quench the reaction.
- The resulting mixture is steam distilled.
- The aqueous layer of the distillate is separated, and a 1% solution of hydrochloric acid is added to the solid material, which is then subjected to another steam distillation for approximately 30 minutes.
- The solid product in the distillate is collected by filtration, washed, and then purified by recrystallization.

Purification and Crystal Growth

High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Procedure:

- The crude **4,4'-Dimethylbenzophenone** is dissolved in a minimum amount of hot dilute ethanol.
- The hot solution is filtered to remove any insoluble impurities.
- The clear filtrate is allowed to cool slowly to room temperature.
- As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
- The resulting colorless, needle-like crystals are collected by filtration and dried.

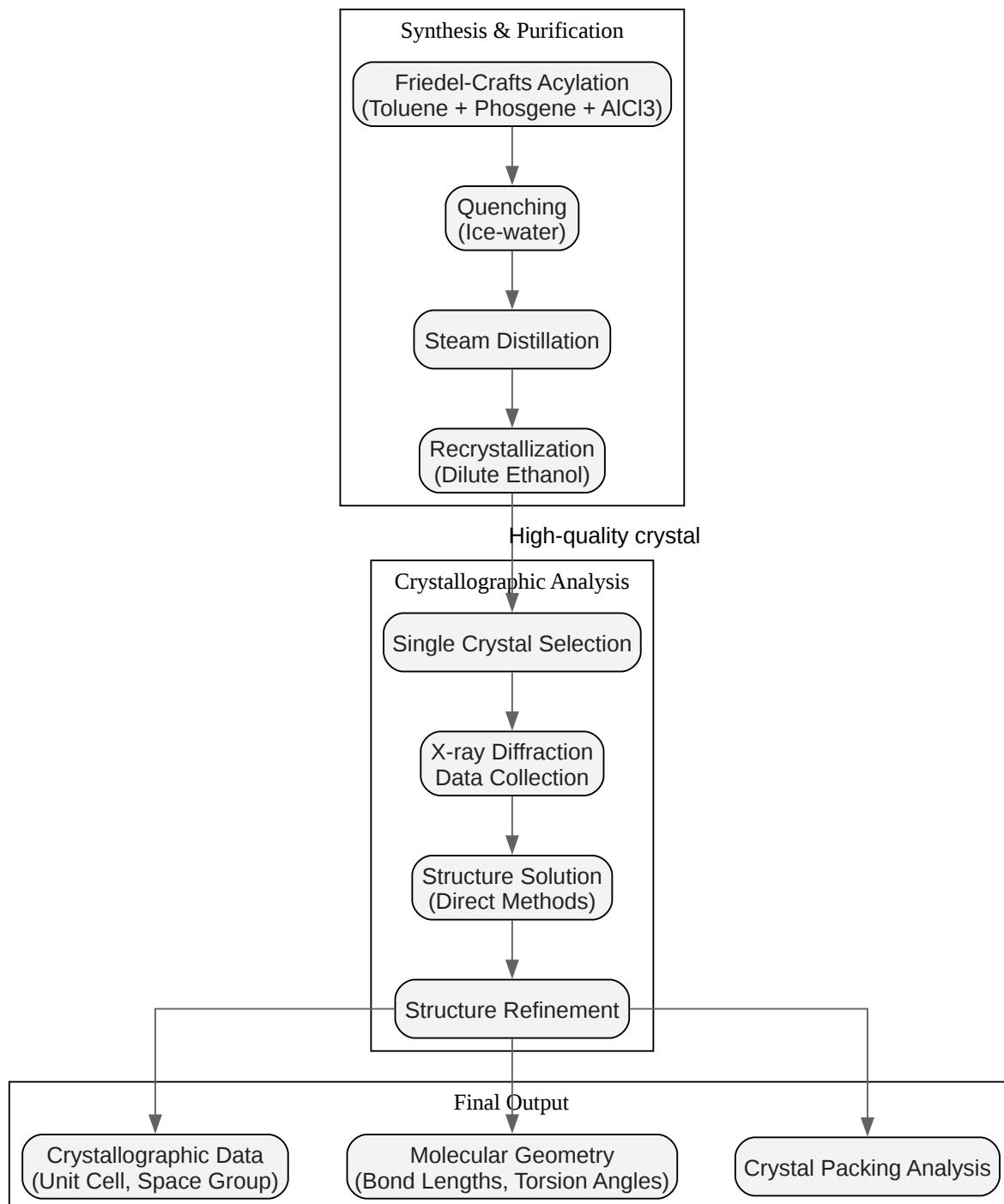
Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following steps:

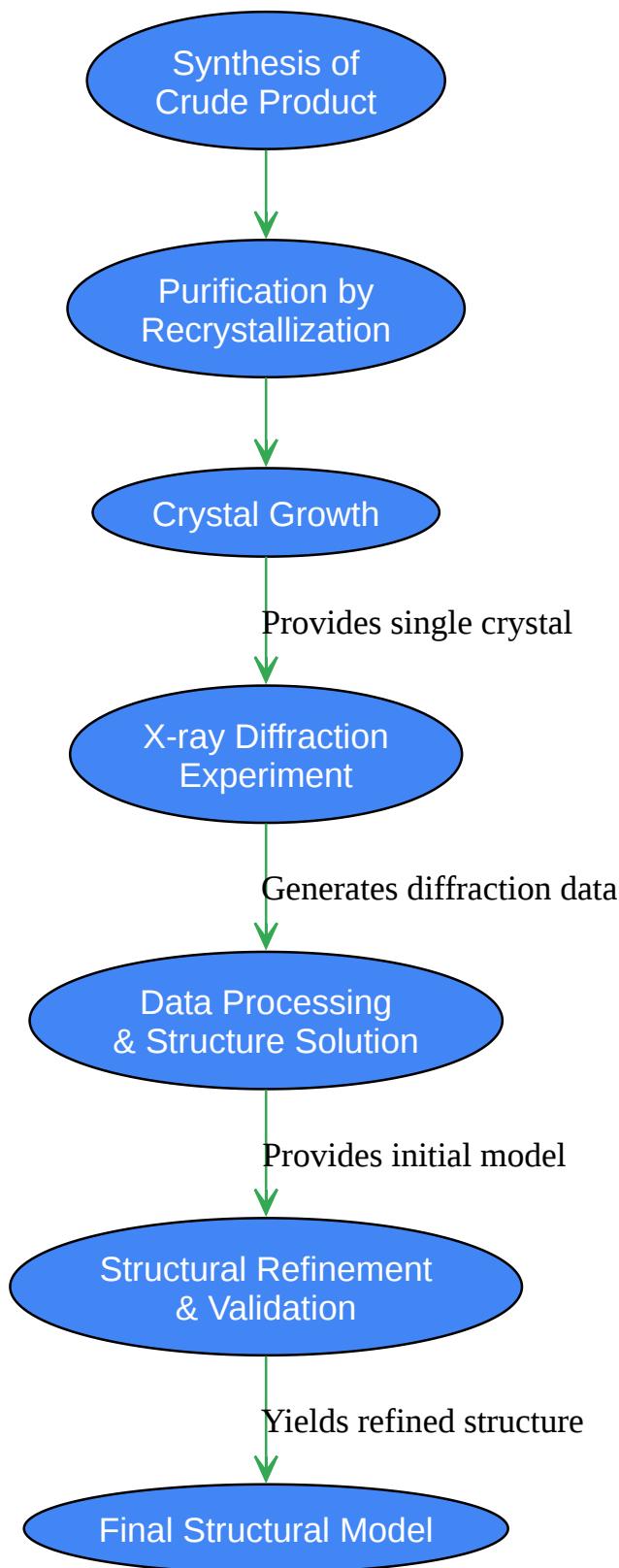
1. Crystal Mounting and Data Collection:

- A suitable single crystal with dimensions of approximately $0.6 \times 0.4 \times 0.6$ mm is selected and mounted on a goniometer head.
- The crystal is placed in a diffractometer (e.g., a Nonius CAD-4F).
- X-ray radiation, typically Mo K α ($\lambda = 0.71073$ Å), is used.[2]
- The unit cell dimensions are determined from a set of reflections.
- Intensity data is collected at a controlled temperature (e.g., 293 K).[2]

2. Data Reduction and Structure Solution:


- The collected diffraction data are processed to correct for factors such as Lorentz and polarization effects.
- The space group is determined from the systematic absences in the diffraction pattern. For **4,4'-Dimethylbenzophenone**, the space group is $P2_12_12_1$.[2]
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

3. Structure Refinement:


- The atomic positions and thermal parameters are refined using a least-squares method.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refinement converges to a low R-factor (e.g., 0.049), indicating a good agreement between the observed and calculated structure factors.[\[2\]](#)

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to final structure analysis and the logical relationship of the key experimental stages.

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logical steps in structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. X-ray diffraction data collection and refinement [bio-protocol.org]
- 2. prepchem.com [prepchem.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- To cite this document: BenchChem. [The Crystal Structure of 4,4'-Dimethylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146755#crystal-structure-of-4-4-dimethylbenzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

